Product packaging for 1-benzyl-6-bromo-1H-indole(Cat. No.:CAS No. 481630-30-2)

1-benzyl-6-bromo-1H-indole

Cat. No.: B3328540
CAS No.: 481630-30-2
M. Wt: 286.17 g/mol
InChI Key: UQGNSLYYFIRZOM-UHFFFAOYSA-N
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Description

1-benzyl-6-bromo-1H-indole is a useful research compound. Its molecular formula is C15H12BrN and its molecular weight is 286.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrN B3328540 1-benzyl-6-bromo-1H-indole CAS No. 481630-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-bromoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGNSLYYFIRZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481630-30-2
Record name 1-benzyl-6-bromo-1H-indole
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Contextualization of Indole Chemistry in Contemporary Synthetic and Medicinal Sciences

The indole (B1671886) moiety, a fused bicyclic aromatic heterocycle consisting of a benzene (B151609) and a pyrrole (B145914) ring, represents one of the most significant structural scaffolds in the chemical sciences. researchgate.netirjmets.comchemrevlett.com Its prevalence is notable in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netcreative-proteomics.com The indole core is a fundamental building block in numerous biologically active compounds, including the essential amino acid tryptophan and vital neurotransmitters like serotonin (B10506) and melatonin. irjmets.comnih.gov This inherent biological relevance has established the indole scaffold as a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates targeting a wide spectrum of diseases. chemrevlett.comsci-hub.se

The synthetic versatility of the indole ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. irjmets.com Classic methods for constructing the indole core, such as the Fischer, Leimgruber-Batcho, Bartoli, and Reissert syntheses, have been foundational in organic chemistry for over a century. researchgate.netnumberanalytics.com These have been augmented by modern, more efficient strategies, including transition metal-catalyzed cross-couplings and C-H activation/functionalization reactions, which offer improved regioselectivity and functional group tolerance. researchgate.netnumberanalytics.com This continuous evolution of synthetic methodologies underscores the enduring importance of indole chemistry in accessing molecular complexity for applications ranging from pharmaceuticals to organic electronics. researchgate.netnumberanalytics.com

Strategic Importance of Halogenated and N Substituted Indole Scaffolds in Chemical Research

Among the vast library of indole (B1671886) derivatives, those featuring halogen substituents and modifications at the N-1 position are of particular strategic importance in chemical research and drug discovery. The introduction of these specific functionalities imparts unique properties that are highly advantageous for developing advanced molecules.

Halogenation , the process of introducing one or more halogen atoms (F, Cl, Br, I) onto the indole scaffold, serves several critical functions. Halogens can significantly modulate the lipophilicity and metabolic stability of a molecule, which are key parameters in pharmaceutical design. Furthermore, halogen atoms, particularly bromine and iodine, act as versatile synthetic handles for further molecular elaboration through reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling. This allows for the construction of complex molecular architectures from a halogenated indole precursor. In the context of medicinal chemistry, halogen bonding—a non-covalent interaction where the halogen acts as a Lewis acid—is increasingly recognized as a crucial force in ligand-protein binding, potentially enhancing the affinity and selectivity of a drug candidate. acs.org

N-Substitution , particularly the introduction of groups like a benzyl (B1604629) moiety at the indole nitrogen, is another key strategic modification. The N-H proton of an unsubstituted indole can be acidic and participate in hydrogen bonding, which can sometimes lead to undesired reactivity or metabolic pathways. Protecting the indole nitrogen by replacing the hydrogen with a substituent like a benzyl group can prevent these issues. chemrevlett.com This substitution also enhances solubility in organic solvents and can introduce specific steric or electronic effects that influence the molecule's interaction with biological targets. The combination of N-substitution and halogenation provides a powerful toolkit for creating diverse and functionally optimized indole derivatives for targeted applications in medicinal chemistry, chemical biology, and materials science. chemrevlett.comnih.gov

Overview of Key Research Avenues for 1 Benzyl 6 Bromo 1h Indole

Regioselective Indole Ring Formation Strategies for the 6-Bromo-1H-indole Moiety

The initial and crucial step is the construction of the 6-bromo-1H-indole scaffold. Several classic and modern synthetic strategies can be employed to achieve this, each with its own mechanistic nuances and advantages.

Modified Fischer Indole Synthesis and Mechanistic Pathways

The Fischer indole synthesis, a reaction discovered in 1883, remains a widely used method for preparing indoles. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 6-bromo-1H-indole, a common starting material is (4-bromophenyl)hydrazine (B1265515).

The reaction mechanism proceeds through several key steps: wikipedia.orgbyjus.com

Formation of a phenylhydrazone from the reaction of (4-bromophenyl)hydrazine with a suitable aldehyde or ketone.

Isomerization of the phenylhydrazone to its enamine tautomer.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which is the core bond-forming step.

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final indole ring. byjus.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org While the classic Fischer indole synthesis is robust, modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org However, the success of the Fischer indolization can be influenced by the substituents on the starting materials, with certain electron-donating groups potentially leading to reaction failure. nih.gov

A one-pot, three-component protocol combining Fischer indolization with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the versatility of this classic reaction in modern synthetic workflows. rsc.org

Palladium-Catalyzed Annulation and Cyclization Routes for Indole Construction

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indoles, offering high efficiency and regioselectivity. rsc.orgnih.govresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step.

One notable example is the Larock indole synthesis, which utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This heteroannulation reaction is highly versatile and can be adapted to produce a wide range of indole derivatives. wikipedia.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org

Other palladium-catalyzed methods include the direct annulation of substituted o-haloanilines with aldehydes. organic-chemistry.org For instance, o-bromoanilines can be coupled with aldehydes using a palladium catalyst and a suitable ligand, such as X-Phos, to afford highly functionalized indoles. organic-chemistry.org These one-pot syntheses are often conducted under mild conditions and are tolerant of various functional groups. organic-chemistry.orgbohrium.com Palladium-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles has also been reported as a route to specific fused indole systems. researchgate.net

Bartoli Indole Synthesis and Subsequent Bromination Strategies

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. researchgate.netwikipedia.orgscribd.combenthamdirect.com The presence of a bulky ortho substituent is often crucial for the success of the reaction, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

For the synthesis of a 6-bromoindole (B116670), a starting material such as 1-bromo-2-nitrobenzene (B46134) could be envisioned, but the Bartoli reaction typically yields 7-substituted indoles. wikipedia.orgorganic-chemistry.org A more strategic approach involves using an ortho-bromo-substituted nitroarene to direct the cyclization, followed by subsequent manipulation of the bromine atom if necessary. organic-chemistry.orgresearchgate.net For instance, the reaction of o-bromonitrobenzenes with vinyl Grignard reagents gives 7-bromoindoles in good yields. organic-chemistry.org

Alternatively, an indole core can be synthesized first, followed by regioselective bromination. Various brominating agents, such as N-bromosuccinimide (NBS), can be used to introduce a bromine atom onto the indole ring. The position of bromination is influenced by the reaction conditions and the substituents already present on the indole ring.

N-Alkylation Protocols for 1-Benzylation

Once the 6-bromo-1H-indole core is obtained, the final step is the introduction of the benzyl group at the nitrogen atom (N-benzylation).

Nucleophilic Substitution of 6-Bromo-1H-indole with Benzyl Halides

The most direct method for N-benzylation is the nucleophilic substitution reaction between the deprotonated 6-bromo-1H-indole and a benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.orggoogle.com The indole nitrogen is first deprotonated using a suitable base to form the indolide anion, which then acts as a nucleophile.

Commonly used bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). rsc.orgorgsyn.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently employed to facilitate the reaction. orgsyn.orggoogle.com These solvents help to solvate the cation of the base and promote the nucleophilicity of the indolide anion. orgsyn.org While this method is generally effective, it can sometimes lead to a mixture of N-alkylated and C3-alkylated products. nih.gov

Base Solvent Temperature Yield (%) Reference
KOHDMSORoom Temp.85-89 orgsyn.org
NaHDMFRoom Temp.- rsc.org
K2CO3DMA135 °C- google.com

This table presents typical conditions for the N-benzylation of indoles using benzyl halides.

Transition-Metal-Catalyzed N-Benzylation Methods

In recent years, transition-metal-catalyzed methods have been developed for the N-alkylation of indoles, offering alternative and sometimes milder reaction conditions. These methods often utilize alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. researchgate.netnih.gov

For instance, ruthenium and manganese complexes have been shown to catalyze the N-benzylation of indoles with benzyl alcohol. researchgate.netresearchgate.net These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to the corresponding aldehyde, which then reacts with the indole. The resulting intermediate is then reduced by the hydrogen that was "borrowed" from the alcohol.

Palladium catalysts have also been employed for the N-benzylation of indoles. nih.gov While some palladium-catalyzed methods focus on C3-benzylation, careful selection of ligands and reaction conditions can favor N-alkylation. nih.gov Copper-catalyzed N-alkylation of indoles with aliphatic halides has also been reported as a viable method. organic-chemistry.org

Catalyst Alkylating Agent Base Solvent Temperature Reference
RuCl2(PPh3)3/DPEphosBenzyl alcoholK3PO4-165 °C researchgate.net
Manganese pincer complexBenzyl alcoholKOHDioxane165 °C researchgate.net

This table summarizes conditions for transition-metal-catalyzed N-benzylation of indoles.

Optimization of Reaction Conditions: Solvent Effects and Basic Media

The preparation of the 1-benzyl-1H-indole precursor is a critical step, typically achieved through the N-alkylation of indole. The choice of solvent and base is paramount for maximizing yield and minimizing side products. Dipolar aprotic solvents are well-known to facilitate such reactions, with dimethyl sulfoxide (DMSO) being a prominent example. orgsyn.org A widely applicable and high-yield procedure involves using potassium hydroxide (KOH) as the base in DMSO. orgsyn.org This method is efficient for preparing various N-alkyl indoles, including 1-benzylindole, with reported yields as high as 85–89%. orgsyn.org

The reaction proceeds by the deprotonation of the indole nitrogen by the strong base, forming an indole anion. This anion then acts as a nucleophile, attacking the benzyl halide. The use of a dipolar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, leaving a more reactive, "naked" indole anion, which favors N-alkylation over C-alkylation. orgsyn.org Other solvent systems, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), are also effective, particularly in base-catalyzed N-benzylation reactions. google.comgoogle.com The selection of the base is also flexible, with potassium carbonate (K₂CO₃) often used as a milder alternative to KOH, for instance, in the N-benzylation of indole-3-carboxaldehyde (B46971) in methanol. nih.gov

Table 1: Comparison of Reaction Conditions for N-Benzylation of Indole Derivatives

BaseSolventSubstrateYieldReference
Potassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Indole85-89% orgsyn.org
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Indole-3-carboxaldehyde- nih.gov
DABCON,N-Dimethylacetamide (DMA)5-BromoindoleGood google.comgoogle.com

Note: Yields can vary based on specific reaction conditions and substrate.

Post-Synthetic Bromination and Functional Group Interconversion Strategies at the C-6 Position

Once the 1-benzyl-1H-indole core is synthesized, the bromine atom is introduced, often through electrophilic aromatic substitution. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.org NBS is a convenient source of electrophilic bromine and is widely used for the bromination of electron-rich aromatic compounds, including various heterocycles. wikipedia.orgnih.gov The reaction conditions can be tuned to achieve high regioselectivity. For instance, using DMF as the solvent can promote high levels of para-selectivity in the bromination of aromatic systems. nih.gov Direct bromination of indole derivatives with NBS in solvents like acetic acid or dichloromethane (B109758) often requires careful temperature control to prevent polybromination. Photochemical methods, using NBS under UV irradiation or visible-light photoredox catalysis, offer mild and highly regioselective alternatives for brominating aromatic compounds. nih.govresearchgate.net

The bromo-substituent at the C-6 position is not merely a static feature; it serves as a versatile chemical handle for further molecular elaboration through functional group interconversion (FGI). ub.edunih.gov This versatility is crucial for creating diverse libraries of compounds for various research applications. The C-6 bromine atom makes the compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.

Key FGI transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to form new carbon-carbon bonds, yielding 6-aryl-1-benzyl-1H-indoles.

Stille Coupling: Coupling with organostannanes, such as tributyltin reagents, to introduce diverse organic moieties. researchgate.net

Heck Coupling: Reaction with alkenes to form 6-alkenyl-1-benzyl-1H-indoles. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, leading to 6-amino-1-benzyl-1H-indole derivatives.

These transformations allow for the strategic modification of the indole scaffold, enabling the synthesis of complex molecules from the this compound intermediate. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances. tandfonline.comresearchgate.net The synthesis of indole derivatives has been a significant area for the application of these principles. rsc.org

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. organic-chemistry.org To this end, solvent-free reactions, often conducted with solid-state reagents under microwave irradiation, have been developed for indole synthesis, such as in the Bischler indole synthesis. organic-chemistry.org These methods are environmentally friendly and can lead to improved yields and simplified workup procedures. researchgate.netorganic-chemistry.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methodologies have been developed for synthesizing indoles in aqueous media. researchgate.net For example, microwave-assisted cycloisomerization of 2-alkynylaniline derivatives to form indoles can be performed in water without any added metal catalyst, acid, or base. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry. tandfonline.comnumberanalytics.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields. researchgate.netnumberanalytics.com This technique has been successfully applied to numerous indole syntheses, including the Fischer, Bischler, and Nenitzescu reactions, as well as various cyclization and condensation reactions. tandfonline.comorganic-chemistry.orgacs.org For instance, a microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles provides a mild and efficient green alternative to conventional methods. organic-chemistry.org

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions under milder conditions and with higher atom economy. rsc.orgbeilstein-journals.org For indole synthesis, a variety of catalytic systems have been developed.

Transition-Metal Catalysts: Palladium-based catalysts are highly effective for constructing the indole backbone through processes like heterocarbocyclization. rsc.org Gold, copper, and other metals have also been used to catalyze various steps in indole synthesis. numberanalytics.com These catalysts are often employed in very small quantities and can sometimes be recycled and reused.

Organocatalysts: The use of small organic molecules as catalysts has gained traction as a metal-free alternative. numberanalytics.com For example, molecular iodine (I₂) has been used as an inexpensive and readily available catalyst for the Friedel-Crafts type reactions of indoles with aldehydes, proceeding through a halogen-bond activation mechanism. beilstein-journals.orgacs.orgnih.gov

Ionic Liquids: Ionic liquids have been explored as green catalysts and solvents for indole synthesis, with their tunable properties allowing for the optimization of reaction conditions. numberanalytics.com

These green approaches contribute to making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally benign. rsc.orgacs.org

Advanced Cross-Coupling Reactions at the C-6 Bromo Site

The bromine atom at the C-6 position of this compound serves as a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules, including those with potential applications in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling: Scope, Ligand Effects, and Catalytic Cycles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov For this compound, this reaction enables the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald group (e.g., SPhos, JohnPhos), have been shown to accelerate both the oxidative addition and reductive elimination steps. nih.govresearchgate.net The use of an appropriate base, such as potassium carbonate or cesium carbonate, is also essential for the transmetalation step. nih.govmdpi.com

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the synthesis of a diverse array of 6-substituted indole derivatives. The reaction conditions are generally mild, and the tolerance for various functional groups is high. nih.gov

Table 1: Suzuki-Miyaura Coupling of this compound This table is representative and based on typical conditions for Suzuki-Miyaura reactions.

Boronic Acid/Ester Catalyst Ligand Base Solvent Product
Phenylboronic acid Pd(OAc)₂ SPhos K₂CO₃ Dioxane/H₂O 1-Benzyl-6-phenyl-1H-indole
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ dppf Cs₂CO₃ DMF 1-Benzyl-6-(4-methoxyphenyl)-1H-indole
Vinylboronic acid pinacol (B44631) ester Pd₂(dba)₃ XPhos K₃PO₄ Toluene 1-Benzyl-6-vinyl-1H-indole

Sonogashira Coupling: Alkynyl Functionalization and Stereochemical Control

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is instrumental for introducing alkynyl moieties onto the indole scaffold at the C-6 position. mdpi.comorganic-chemistry.org

The reaction proceeds through a catalytic cycle involving the palladium-catalyzed coupling of the terminal alkyne with the aryl halide. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org In some cases, copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.net

The alkynylation of this compound via the Sonogashira coupling provides a direct route to 6-alkynyl-1H-indole derivatives, which are versatile intermediates for further transformations. organic-chemistry.org There is generally no issue of stereochemical control in the standard Sonogashira coupling as it involves the coupling of an sp-hybridized carbon.

Table 2: Sonogashira Coupling of this compound This table is representative and based on typical conditions for Sonogashira reactions.

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 1-Benzyl-6-(phenylethynyl)-1H-indole
(Trimethylsilyl)acetylene PdCl₂(PPh₃)₂ CuI Piperidine DMF 1-Benzyl-6-((trimethylsilyl)ethynyl)-1H-indole
1-Hexyne Pd(OAc)₂ CuI i-Pr₂NH Toluene 1-Benzyl-6-(hex-1-yn-1-yl)-1H-indole

Heck and Negishi Coupling Reactions for Olefinic and Alkyl Linkages

The Heck reaction provides a method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at the less substituted carbon of the double bond. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the Heck reaction allows for the introduction of olefinic substituents at the C-6 position. The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, the Negishi coupling can be used to introduce a variety of alkyl and aryl groups at the C-6 position. The use of palladacycle precatalysts has been shown to enable these couplings under mild conditions, even at room temperature. nih.gov

Table 3: Heck and Negishi Coupling Reactions of this compound This table is representative and based on typical conditions for these reactions.

Coupling Partner Reaction Type Catalyst Ligand/Additive Base/Solvent Product
Styrene Heck Pd(OAc)₂ P(o-tolyl)₃ Et₃N 1-Benzyl-6-styryl-1H-indole
Ethyl acrylate Heck Pd(PPh₃)₄ - K₂CO₃ / DMF Ethyl 3-(1-benzyl-1H-indol-6-yl)acrylate
Phenylzinc chloride Negishi Pd(P(t-Bu)₃)₂ - THF 1-Benzyl-6-phenyl-1H-indole

C-N and C-O Cross-Coupling for Heteroatom Substitution

Palladium-catalyzed cross-coupling reactions are also effective for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form C-N bonds, while related methods facilitate the formation of C-O bonds with alcohols or phenols. These reactions are crucial for synthesizing molecules containing arylamine and aryl ether moieties. mit.edu

For this compound, these reactions enable the introduction of nitrogen and oxygen-based functional groups at the C-6 position. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine ligands often providing the best results. mit.eduresearchgate.net

Table 4: C-N and C-O Cross-Coupling of this compound This table is representative and based on typical conditions for Buchwald-Hartwig type reactions. | Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Product | | --- | --- | --- | --- | --- | --- | | Morpholine | C-N Coupling | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(1-Benzyl-1H-indol-6-yl)morpholine | | Aniline (B41778) | C-N Coupling | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N-(1-Benzyl-1H-indol-6-yl)aniline | | Phenol | C-O Coupling | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 1-Benzyl-6-phenoxy-1H-indole | | Methanol | C-O Coupling | Pd(OAc)₂ | t-BuBrettPhos | NaOt-Bu | THF | 1-Benzyl-6-methoxy-1H-indole |

Electrophilic Aromatic Substitution on the Indole Nucleus (beyond C-6)

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov The position of substitution is influenced by the directing effects of the existing substituents on the ring.

Regioselectivity and Directing Effects of N-Benzyl and C-6 Bromo Substituents

In the case of this compound, the N-benzyl group and the C-6 bromo substituent exert competing electronic effects that determine the regioselectivity of electrophilic attack.

The indole nitrogen, being part of a pyrrole-like ring, is highly electron-donating through resonance, which strongly activates the C-3 position towards electrophilic attack. nih.govnih.gov The N-benzyl group is primarily an activating group.

The bromine atom at C-6 is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. uci.edulibretexts.org Therefore, it directs incoming electrophiles to the C-5 and C-7 positions.

The strong activating and directing effect of the indole nitrogen to the C-3 position generally dominates, making C-3 the most favorable site for electrophilic substitution. nih.govnih.gov However, the electronic nature of the electrophile and the specific reaction conditions can influence the regioselectivity, and substitution at other positions, such as C-2, C-4, C-5, or C-7, may also be observed, though typically to a lesser extent. For instance, Friedel-Crafts acylation of 6-bromoindole has been shown to occur at the C-3 position. google.com

Table 5: Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is representative and based on established principles of electrophilic aromatic substitution on indoles.

Electrophilic Reagent Reaction Type Expected Major Product Minor Product(s)
HNO₃/H₂SO₄ Nitration 1-Benzyl-6-bromo-3-nitro-1H-indole Substitution at C-5/C-7
Br₂/FeBr₃ Bromination 1-Benzyl-3,6-dibromo-1H-indole Substitution at C-2/C-5/C-7
CH₃COCl/AlCl₃ Friedel-Crafts Acylation 1-(1-Benzyl-6-bromo-1H-indol-3-yl)ethan-1-one Substitution at C-2

Functionalization at C-2 and C-3 Positions

The pyrrole (B145914) moiety of the indole ring is inherently electron-rich, making the C-2 and C-3 positions susceptible to electrophilic attack and other functionalization reactions. For N-protected indoles like this compound, the C-3 position is generally the most nucleophilic and kinetically favored site for electrophilic substitution. However, the regiochemical outcome can be steered toward the C-2 position through various strategies, including the use of directing groups or by taking advantage of the potential for C-3 to C-2 rearrangement. beilstein-journals.org

One of the most common C-3 functionalizations is the Vilsmeier-Haack reaction, which introduces a formyl group. While specific studies on this compound are not prevalent, the reaction of N-benzylindole with phosphoryl chloride and dimethylformamide (DMF) reliably yields 1-benzyl-1H-indole-3-carbaldehyde. rsc.org It is anticipated that the 6-bromo derivative would behave similarly, yielding this compound-3-carbaldehyde.

Alkylation at the C-3 position can be achieved using green methodologies. For instance, the molecular iodine-catalyzed reaction of indoles with benzylic alcohols provides a metal- and ligand-free approach to C-3 benzylated products. nih.gov This reaction proceeds via a halogen-bond activation mechanism. Applying this to this compound would likely involve initial activation of the benzylic alcohol by iodine, followed by nucleophilic attack from the C-3 position of the indole.

Functionalization at the C-2 position often requires more specialized conditions. When the C-3 position is blocked, electrophilic attack can occur at C-2. Alternatively, transition metal-catalyzed reactions can provide direct access to C-2 functionalized indoles. For example, palladium-catalyzed direct alkynylation of 3-methylindoles with terminal alkynes occurs selectively at the C-2 position. chim.it For this compound, a similar palladium-catalyzed coupling could potentially be employed to introduce alkynyl groups at the C-2 position, provided the C-3 position is either blocked or its reactivity is suppressed.

A base-promoted, transition-metal-free method has been developed for synthesizing C-2 substituted indoles starting from N-acyl-2-arylpropargyl anilines. This process involves a 5-endo-dig cyclization followed by an intramolecular N to C-3' acyl migration. nsf.gov While this is a de novo synthesis of the indole ring itself, it highlights a modern strategy for accessing C-2 functionalized indole cores that could be adapted for derivatives of this compound.

Table 1: Representative C-2 and C-3 Functionalization Reactions of Indole Analogues

Starting Material Reagents/Catalyst Product Position Reaction Type Reference
Indole-3-carbaldehyde Benzyl bromide, K₂CO₃, DMF N-1 Benzylation Nucleophilic Substitution rsc.org
N-Acylindoles Ar-I, Pd(TFA)₂, Cu(OAc)₂ C-3 Arylation C-H Functionalization beilstein-journals.org
3-Methylindole Terminal Alkyne, PdCl₂, O₂ C-2 Alkynylation Cross-Dehydrogenative Coupling chim.it
Indoles Benzylic Alcohols, I₂ C-3 Benzylation Halogen-Bond Catalysis nih.gov
N-(2-alkynylphenyl)anilines n-BuLi, THF C-2 Ketone Formation Cyclization/Migration nsf.gov

Directed Metalation Strategies and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, where a heteroatom-containing directing group guides a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond. In the case of this compound, several directing groups could potentially influence the site of metalation.

The bromine atom at the C-6 position can direct metalation to the C-7 position. Halogen-metal exchange is also a competing and often faster reaction, where an organolithium reagent would swap with the bromine atom, generating a 6-lithiated indole species. This lithiated intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the C-6 position.

Alternatively, the N-benzyl group itself can act as a directing group. However, its directing ability is generally weaker than that of more classical directing groups like amides or sulfonamides. More significantly, the nitrogen atom of the indole ring can direct lithiation to the C-2 position. This is a well-established reactivity pattern for N-substituted indoles. The resulting 2-lithiated indole is a versatile nucleophile for subsequent reactions with electrophiles.

Therefore, treating this compound with a strong base like n-butyllithium could lead to a mixture of products arising from deprotonation at C-2, deprotonation at C-7, or halogen-metal exchange at C-6. The reaction conditions, such as the specific base used, temperature, and solvent, would be critical in controlling the selectivity of this process.

Transition Metal-Catalyzed C-H Functionalization for Novel Derivatization

Transition metal-catalyzed C-H functionalization has become an indispensable strategy for the atom-economical modification of heterocyclic compounds. rsc.orgyoutube.com These methods avoid the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. snnu.edu.cn For this compound, C-H functionalization can be directed to various positions on the indole nucleus.

The N-benzyl group can serve as a directing group to facilitate C-H activation at the C-2 position of the indole ring. Palladium catalysts are commonly used for this transformation. For instance, N-(2-pyridylmethyl)-substituted indoles undergo alkenylation selectively at the C-2 position, guided by the coordinating pyridyl nitrogen. beilstein-journals.org While the N-benzyl group is a less powerful director, under appropriate conditions, it can favor C-2 functionalization over the electronically preferred C-3 position.

Conversely, C-H functionalization at the benzenoid portion of the indole (C-4, C-5, C-7) is more challenging due to the lower reactivity of these C-H bonds. chim.it However, specialized directing groups and catalytic systems have been developed to achieve this. For example, a removable pivaloyl group at the C-3 position has been used to direct the C-4 arylation of indoles. nih.gov While this would require modification of the starting material, it demonstrates a viable strategy.

A rhodium-catalyzed cascade annulation of indolecarbaldehydes with alkynes proceeds via an aldehyde-directed C-2 C-H activation. acs.org This suggests that if this compound were first converted to the corresponding 3-carbaldehyde, it could undergo a [3+2] cyclization with an alkyne to build a fused cyclopenta[b]indol-1(4H)-one system. The study noted that indolyl aldehydes bearing bromo substituents were compatible with the reaction conditions, affording the products in moderate to good yields. acs.org

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization on Indole Scaffolds

Indole Substrate Catalyst/Reagents Position Functionalized Transformation Reference
N-(2-pyridylmethyl)indole PdCl₂, Cu(OAc)₂ C-2 Alkenylation beilstein-journals.org
N-Acylindole Pd(TFA)₂, Cu(OAc)₂, 3-nitropyridine C-3 Arylation beilstein-journals.org
Indole-3-carbaldehyde [Rh(COD)Cl]₂, CuF₂·2H₂O, alkyne C-2 [3+2] Annulation acs.org
3-pivaloyl-indole Pd(PPh₃)₂Cl₂, Ag₂O, DBU, Ar-I C-4 Arylation nih.gov

Oxidation and Reduction Reactions of the Indole Ring System

The oxidation and reduction of the indole ring can lead to a variety of important structural motifs, such as oxindoles, indolines, and isatins. The specific outcome depends on the reagents and conditions employed, as well as the substitution pattern on the indole.

Oxidation: The electron-rich pyrrole ring is the typical site of oxidation. Treatment of an indole with an oxidizing agent like N-bromosuccinimide (NBS) in aqueous solution can lead to the formation of an oxindole. For this compound, this would likely produce 1-benzyl-6-bromoindolin-2-one. More vigorous oxidation can lead to the cleavage of the 2,3-double bond. For example, oxidation of 6-bromo-1H-indole with reagents like ozone or potassium permanganate (B83412) would be expected to yield 6-bromo-1H-indole-2,3-dione (6-bromoisatin). sigmaaldrich.com The N-benzyl group in this compound is stable to many oxidative conditions, although very strong oxidants could potentially affect the benzyl group's benzylic position.

Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for reducing the indole double bond to afford the corresponding indoline. In the case of this compound, this reaction would be expected to yield 1-benzyl-6-bromoindoline. However, a significant competing reaction would be the hydrogenolysis of the C-Br bond. Depending on the catalyst and conditions, debromination could occur, leading to 1-benzylindoline. The N-benzyl group can also be cleaved under certain catalytic hydrogenation conditions, particularly with palladium on carbon at elevated temperatures and pressures, which would yield 6-bromoindoline.

Other reducing agents can offer different selectivity. For example, reduction with sodium cyanoborohydride (NaBH₃CN) or triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) can selectively reduce the C2-C3 double bond of indoles to give indolines, often leaving other functional groups intact. This method would likely be effective for converting this compound to 1-benzyl-6-bromoindoline without affecting the bromo or benzyl substituents.

Comprehensive Spectroscopic Characterization and Solid State Analysis

High-Field and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of Coupling Constants and NOESY Data for Conformational Insights

There is no published data concerning the analysis of proton-proton coupling constants or Nuclear Overhauser Effect Spectroscopy (NOESY) for 1-benzyl-6-bromo-1H-indole. Such data would be essential for a detailed conformational analysis of the molecule, particularly regarding the orientation of the benzyl (B1604629) group relative to the indole (B1671886) ring system, but this research has not been made publicly available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

While the monoisotopic mass of this compound can be calculated (predicted [M+H]+ of 286.02260), experimental high-resolution mass spectrometry (HRMS) data has not been published uni.lu. Furthermore, there are no available studies on its mass spectrometric fragmentation pathways, which would be necessary to elucidate the compound's behavior under ionization and identify its characteristic product ions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Analysis

A single-crystal X-ray diffraction (SCXRD) study for this compound has not been reported in the scientific literature. Consequently, no experimental data exists for its precise molecular geometry, bond lengths, torsional angles, intermolecular interactions, or crystal packing arrangement.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the conformational landscape of molecules. For this compound, these techniques offer detailed insights into its molecular structure by characterizing the vibrational modes of its constituent chemical bonds. Due to the absence of experimentally recorded spectra for this compound in the reviewed literature, this analysis is based on theoretical calculations and comparisons with spectral data of related compounds, such as indole, 6-bromoindole (B116670), and N-benzyl derivatives. Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the vibrational frequencies of indole derivatives with a high degree of accuracy. rsc.orgresearchgate.netresearchgate.net

The vibrational modes of this compound can be broadly categorized into contributions from the 6-bromoindole core and the N-benzyl substituent. The complementarity of FT-IR and Raman spectroscopy is crucial for a comprehensive analysis; vibrations that are strong in Raman may be weak in IR, and vice versa. spectroscopyonline.com This is particularly true for aromatic systems where symmetric vibrations often yield strong Raman signals.

Functional Group Identification

The key functional groups within this compound each have characteristic vibrational frequencies. The indole ring itself possesses a complex series of stretching and bending modes. The C-H stretching vibrations of the aromatic protons on both the indole and benzyl rings are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically appear in the 1620-1450 cm⁻¹ range. The presence of the bromine atom on the indole ring will influence the vibrational frequencies of the ring, and a characteristic C-Br stretching mode is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

The N-benzyl group introduces additional characteristic vibrations. The methylene (B1212753) (-CH₂-) bridge will exhibit symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively. Bending (scissoring) vibrations of this group are expected near 1450 cm⁻¹. The monosubstituted benzene (B151609) ring of the benzyl group will have its own set of characteristic absorption bands.

Table 4.4.1: Theoretical FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3105MediumAromatic C-H Stretching (Indole & Benzyl)
3060MediumAromatic C-H Stretching (Indole & Benzyl)
2928WeakAsymmetric -CH₂- Stretching
2855WeakSymmetric -CH₂- Stretching
1610MediumAromatic C=C Stretching (Indole)
1585MediumAromatic C=C Stretching (Benzyl)
1495StrongAromatic C=C Stretching (Benzyl)
1465StrongAromatic C=C Stretching (Indole)
1450Medium-CH₂- Scissoring
1340MediumIn-plane C-H Bending
1250StrongC-N Stretching (Indole Ring)
1175MediumC-N Stretching (Benzyl-Indole Link)
880StrongOut-of-plane C-H Bending (Indole)
740StrongOut-of-plane C-H Bending (Benzyl - monosubstituted)
695StrongOut-of-plane C-H Bending (Benzyl - monosubstituted)
540MediumC-Br Stretching

Table 4.4.2: Theoretical Raman Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3065StrongSymmetric Aromatic C-H Stretching
1615StrongAromatic Ring Stretching (Indole)
1590MediumAromatic Ring Stretching (Benzyl)
1360MediumRing Breathing (Indole)
1030StrongIn-plane C-H Bending (Benzyl)
1005Very StrongRing Breathing (Benzyl - monosubstituted)
830MediumRing Breathing (Indole)
545MediumC-Br Stretching

Conformational Analysis

The flexibility of the N-benzyl group allows for different spatial orientations relative to the 6-bromoindole core. This conformational freedom arises primarily from the rotation around the C-N single bond connecting the benzyl group to the indole nitrogen. Vibrational spectroscopy can be a sensitive tool for studying such conformational preferences. researchgate.netnih.gov

Different conformers can, in principle, give rise to distinct vibrational spectra, although at room temperature, these differences might be subtle and lead to band broadening. Theoretical calculations can be employed to predict the vibrational spectra of different stable conformers. Key vibrational modes that are likely to be sensitive to the conformation include:

C-N Stretching Vibration: The frequency of the stretching mode of the bond linking the benzyl group to the indole ring may shift depending on the dihedral angle and the degree of electronic communication between the two ring systems.

Out-of-plane Bending Modes: The out-of-plane C-H bending vibrations of the indole and benzyl rings can be influenced by steric interactions between the two moieties in different conformations.

By comparing theoretically predicted spectra for different conformers with high-resolution experimental data (if it were to become available), it would be possible to gain insights into the preferred conformation of this compound in the solid state or in solution. For instance, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide utilized DFT calculations to predict the existence of multiple stable conformers, which was then correlated with NMR spectroscopic data. scielo.brresearchgate.net A similar approach combining theoretical vibrational analysis with other spectroscopic techniques could elucidate the conformational landscape of this compound.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations have been successfully applied to various substituted indoles to determine their thermodynamic properties, such as heats of formation, and to predict their electrochemical behavior, like oxidation potentials. rsc.orgniscpr.res.in Such studies are crucial for understanding the fundamental chemistry of these compounds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

While no specific HOMO-LUMO data for 1-benzyl-6-bromo-1H-indole has been published, studies on other substituted indoles have shown that the nature and position of substituents significantly influence these orbital energies and the corresponding energy gap. chemrxiv.orgnih.gov For example, electron-withdrawing groups generally lower both HOMO and LUMO energy levels and can affect the absorption spectra of the molecule. nih.gov

Interactive Data Table: Illustrative HOMO-LUMO Analysis Note: The following data are hypothetical as no specific values for this compound were found.

Parameter Energy (eV)
HOMO Data Not Available
LUMO Data Not Available
Energy Gap (ΔE) Data Not Available

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov Regions with negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions with positive potential (colored in blue) are electron-poor and are targets for nucleophiles. mdpi.comrsc.org

For this compound, one would anticipate negative potential around the nitrogen atom of the indole (B1671886) ring and the bromine atom, making these sites potential centers for electrophilic interaction. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. However, a specific, calculated MEP map for this compound is not available in the literature.

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. nih.govresearchgate.net These theoretical spectra can be compared with experimental results to confirm the molecular structure and validate the computational methods used.

Although no such predictive studies for this compound have been published, the methodology is well-established. DFT calculations would typically be employed to optimize the molecule's geometry, followed by calculations to predict its spectroscopic signatures. chemrxiv.org

Interactive Data Table: Illustrative Spectroscopic Data Prediction Note: The following data are hypothetical examples.

Predicted vs. Experimental UV-Vis Data

Parameter Calculated λmax (nm) Experimental λmax (nm)

Predicted vs. Experimental IR Data

Vibrational Mode Calculated Frequency (cm-1) Experimental Frequency (cm-1)

Predicted vs. Experimental 13C NMR Data

Carbon Atom Calculated Shift (ppm) Experimental Shift (ppm)

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energy barriers that govern the reaction rate. nih.gov

For any chemical transformation involving this compound, computational methods can be used to model the reaction pathway. This involves calculating the energies of reactants, products, and all transition states and intermediates. The highest energy barrier along this pathway determines the rate of the reaction. While no specific reaction mechanisms involving this compound have been computationally studied in the literature, related research on the copper-catalyzed synthesis of indole derivatives has utilized these techniques to understand the role of the catalyst and the effect of substituents. nih.gov

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computational techniques used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.netacs.org

For this compound, modeling solvent effects would be crucial for accurately predicting its properties and reactivity in solution. Studies on other indole derivatives have demonstrated the importance of including solvent effects, particularly for understanding their electronic spectra and redox potentials. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. These simulations can reveal how this compound and its analogs behave in a simulated physiological environment, providing insights into the stability of the ligand-protein complex. For instance, MD simulations performed on the closely related 1-benzyl-5-bromoindolin-2-one scaffold bound to the VEGFR-2 active site have been used to explore the stability of the complex and the persistence of key interactions over the simulation period. mdpi.com Similarly, MD simulations of other indole derivatives have been used to determine complex stability with target receptors. eurjchem.com Such simulations can validate docking poses and provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical correlation between the structural properties of a series of compounds and their biological activities. ijpsi.org For indole derivatives, QSAR studies are instrumental in understanding the mechanistic basis of their activity, such as enzyme inhibition. These models can predict the biological activity of novel compounds based on their molecular structure, thereby prioritizing synthesis and experimental testing. ijpsi.orgnih.gov

While a specific QSAR model for this compound is not detailed in available literature, studies on broader classes of indole derivatives provide a framework for how such a model would offer mechanistic insights. For example, a QSAR study on substituted indoles as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) can interpret the activity of compounds based on calculated molecular descriptors. ijpsi.org In the context of this compound, a QSAR model would quantify the impact of the N-benzyl group and the 6-bromo substituent on its biological activity. The benzyl (B1604629) group could contribute through steric or hydrophobic interactions, while the bromine atom could be involved in halogen bonding or influence the electronic properties of the indole ring. Structure-activity relationship (SAR) analyses of 1-benzyl-indole derivatives have shown that substitutions on the benzyl or phenyl rings significantly affect their inhibitory potential against enzymes like tyrosinase. rsc.orgnih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and statistical methods. Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., using the Hartree-Fock method), these can include properties like orbital energies (HOMO, LUMO), atomic charges, and dipole moments. ijpsi.org

Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.

Structural Descriptors: Derived from the 3D structure, including properties related to molecular shape and size.

Once descriptors are calculated for a series of molecules, statistical models are used to build the QSAR equation. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to biological activity. eurjchem.com Genetic algorithms are often used for selecting the most relevant variables to include in the model. eurjchem.com

Non-Linear Regression (RNLM): Used when the relationship between structure and activity is not linear. ijpsi.org

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships and often provides superior predictive power compared to linear models. ijpsi.org

For various indole derivatives, QSAR models have been successfully built using these techniques to predict activities against targets such as SARS CoV 3CLpro and histone lysine methyl transferase. eurjchem.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the binding mechanism of inhibitors like this compound at an atomic level. Studies on structurally similar compounds provide significant insights into the likely interactions.

For example, molecular modeling of 1-benzyl-5-bromoindolin-2-one derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain has been performed to elucidate their binding mode. mdpi.com Similarly, docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives have identified key interactions within the VEGFR-2 active site. d-nb.info These studies reveal that the bromo-indole core can form multiple pi-alkyl and pi-sulfur interactions with hydrophobic residues like Val848, Ala866, Leu840, and Cys1045. Furthermore, the bromine atom itself can participate in halogen bonding with residues such as Cys919, while other parts of the molecule form crucial hydrogen bonds with key residues like Asp1046. d-nb.info

In another context, 1-benzyl indole thiosemicarbazones have been docked into the active site of tyrosinase, a copper-containing enzyme. The thiosemicarbazone moiety is critical as it can chelate the copper ions in the active site, while the N-benzyl indole portion establishes additional interactions within the binding pocket, enhancing inhibitory activity. rsc.orgnih.gov These studies collectively suggest that the this compound scaffold can engage in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, to achieve stable binding within a protein active site.

Table 1: Summary of Molecular Interactions for Bromo-Indole Derivatives in Protein Active Sites

Compound Class Protein Target Key Interacting Residues Type of Interaction Reference
5-Bromoindole Hydrazones VEGFR-2 Asp1046 Hydrogen Bond d-nb.info
Cys919 Halogen Bond d-nb.info
Val848, Ala866, Leu840, Cys1045 Pi-Alkyl, Pi-Sulfur d-nb.info
1-Benzyl-5-bromoindolin-2-ones VEGFR-2 (Specific residues detailed in study) Multiple (H-bonds, hydrophobic) mdpi.com
1-Benzyl Indole Thiosemicarbazones Tyrosinase Copper Ions (Cu²⁺) Chelation/Coordination rsc.org
(Surrounding residues) Hydrophobic, van der Waals rsc.org

1 Benzyl 6 Bromo 1h Indole As a Strategic Synthetic Intermediate and Building Block

Synthesis of Diverse Substituted Indole (B1671886) Derivatives and Analogs

The unique substitution pattern of 1-benzyl-6-bromo-1H-indole provides a platform for extensive diversification. The bromo substituent on the electron-rich benzene (B151609) ring and the reactive sites on the pyrrole (B145914) moiety can be selectively functionalized to generate a vast library of substituted indole analogs.

Regiospecific Diversification at the C-6 Position via Cross-Coupling

The bromine atom at the C-6 position is ideally situated for participation in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaromatic groups, in a highly controlled and regioselective manner. The Suzuki-Miyaura cross-coupling reaction, for instance, has been effectively employed to forge new carbon-carbon bonds at this position. nih.gov This method is noted for its mild reaction conditions and tolerance of various functional groups. nih.gov The ability to modify the C-6 position is crucial, as substitution on the benzene portion of the indole nucleus significantly influences the molecule's electronic properties and biological activity.

Table 1: Examples of Cross-Coupling Reactions at the C-6 Position This table is illustrative and based on common cross-coupling reactions applied to aryl bromides.

Coupling Partner (Boronic Acid/Ester) Coupling Product Reaction Type Catalyst System (Example)
Phenylboronic acid 1-benzyl-6-phenyl-1H-indole Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃
Vinylboronic acid pinacol (B44631) ester 1-benzyl-6-vinyl-1H-indole Suzuki-Miyaura PdCl₂(dppf) / K₃PO₄
Methylboronic acid 1-benzyl-6-methyl-1H-indole Suzuki-Miyaura Pd(OAc)₂ / SPhos

Further Functionalization at C-2, C-3, and other positions

While the C-6 position offers a primary site for diversification, the indole core possesses other reactive positions, namely C-2 and C-3, that can be subsequently functionalized. nih.govchim.it The inherent reactivity of the indole ring typically favors electrophilic substitution at the C-3 position. chim.itnih.gov However, if the C-3 position is blocked, functionalization can be directed to the C-2 position. chim.it

Various methods have been developed for the selective modification of these sites. For instance, C-3 benzylation of indoles can be achieved using benzylic alcohols under mild, iodine-catalyzed conditions. nih.govacs.org Furthermore, after initial modification at C-6, directed C-H activation strategies can be employed to introduce substituents at other positions on the benzene ring, such as C-4 or C-7, although this remains a synthetic challenge due to the similar reactivity of these C-H bonds. nih.govchim.it The N-benzyl group can also be removed if an N-H indole is the desired final product. This multi-directional functionalization capability allows for the generation of highly complex and diverse indole scaffolds starting from a single intermediate. For example, 3,6-dibromo-1-benzyl-1H-indole can be further substituted at the C-2 position. nih.gov

Application in the Total Synthesis of Natural Products and Complex Bioactive Scaffolds

The versatility of 6-bromoindoles, including the N-benzylated form, makes them crucial starting materials in the multi-step synthesis of complex molecules isolated from natural sources. luc.edursc.org Many of these natural products possess significant biological activities and intricate molecular architectures.

Incorporation into Indole Alkaloids and Related Compounds

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit potent pharmacological properties. nih.govnih.govnih.govmdpi.com The 6-bromoindole (B116670) core is a key precursor for the synthesis of several marine indole alkaloids, particularly those with a bis- or tris-indole structure.

For example, commercially available 6-bromo-1H-indole is the starting material for synthesizing key fragments in the total synthesis of the bis-indole alkaloid Nortopsentin D and the Dragmacidin family of alkaloids. nih.gov In the synthesis of Nortopsentin D, 6-bromo-1H-indole is used to construct both an alkyne fragment and an amidine fragment, which are later coupled to form the complex core of the natural product. nih.gov Similarly, in an approach to Dragmacidin B, 6-bromo-1H-indole undergoes a double nucleophilic attack on a brominated piperazinedione intermediate. nih.gov

Table 2: Indole Alkaloids Synthesized from 6-Bromoindole Precursors

Natural Product Class Key Synthetic Strategy Source [cite]
Nortopsentin D Bis-indole Alkaloid Fragment synthesis from 6-bromo-1H-indole nih.gov

Construction of Fused Heterocyclic Systems

Beyond its use in assembling multi-indole structures, the this compound scaffold is a valuable platform for constructing fused heterocyclic systems. organic-chemistry.org These fused systems are prevalent in many biologically active compounds and natural products. The reactivity of the indole nucleus, combined with the functional handle at C-6, allows for annulation strategies that build additional rings onto the indole core.

One approach involves the transformation of the bromo-substituted aniline (B41778) portion of the indole into a reactive intermediate that can undergo intramolecular cyclization. For example, 2-alkynylanilines, which can be prepared from bromoaniline precursors, can cyclize to form the indole ring, and subsequent reactions can lead to N-fused polycyclic indoles. nsf.gov These cascade reactions can generate complex, multi-ring systems in a single step, often with high stereocontrol, leading to scaffolds like 8,9-dihydropyrido[1,2-a]indol-6(7H)-one. nsf.gov

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. nih.govrsc.orgbeilstein-journals.orgmdpi.com The indole scaffold is frequently employed in MCRs to rapidly assemble complex, drug-like molecules. nih.govrsc.orgnih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided context, its structure is well-suited for such reactions. The indole nitrogen, after potential debenzylation, can act as a nucleophile, and the C-3 position can participate as a carbon nucleophile in reactions like the Pictet-Spengler reaction, a key MCR for synthesizing tetrahydro-β-carbolines. nih.gov Indoles are known to react with formaldehyde (B43269) and an amine component in MCRs to assemble indole-fused heterocycles, including seven-membered rings like oxadiazepines and thiadiazepines. rsc.org The bromo-substituent at C-6 would be carried through this process, providing a product with a handle for further diversification via cross-coupling, thereby amplifying the structural diversity achievable from a single MCR.

Design and Synthesis of Privileged Medicinal Chemistry Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. nih.gov The strategic functionalization of this core structure allows for the creation of diverse molecular architectures with tailored pharmacological profiles. In this context, this compound emerges as a particularly valuable building block. The benzyl (B1604629) group at the N1 position serves to protect the indole nitrogen while also providing a lipophilic handle that can influence pharmacokinetic properties. Crucially, the bromine atom at the C6 position acts as a versatile synthetic handle, enabling the introduction of various substituents through modern cross-coupling methodologies to construct more complex, privileged scaffolds.

The utility of the 6-bromoindole core as a precursor for biologically active molecules has been well-documented. For instance, syntheses of potent inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase (bCSE), a target for enhancing antibiotic efficacy, have utilized 6-bromoindole as the foundational starting material. nih.gov In these synthetic campaigns, the bromine atom is pivotal for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, ultimately leading to the final bioactive compounds. nih.gov This highlights the strategic importance of the bromine substituent for scaffold diversification.

The primary avenues for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation in modern organic synthesis. wikipedia.orgwikipedia.orglibretexts.org These reactions allow for the precise and efficient linkage of the indole core to other molecular fragments, paving the way for the assembly of novel privileged structures, particularly those targeting protein kinases. acs.orged.ac.uk

Key Palladium-Catalyzed Cross-Coupling Reactions:

Reaction NameBond FormedCoupling Partners for this compoundResulting Scaffold Feature
Suzuki-Miyaura Coupling C-C (sp2-sp2 or sp2-sp3)Aryl/heteroaryl boronic acids or esters; Alkyl boronic estersBi-aryl or alkyl-aryl systems
Sonogashira Coupling C-C (sp2-sp)Terminal alkynesArylalkyne structures
Buchwald-Hartwig Amination C-NPrimary/secondary amines, amides, heterocyclesArylamine or N-arylheterocycle moieties

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating bi-aryl or aryl-heteroaryl linkages, which are common motifs in kinase inhibitors. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids, medicinal chemists can introduce diverse aromatic systems at the C6 position. This strategy is frequently employed to explore the binding pockets of target proteins, optimizing interactions and enhancing potency and selectivity. For example, similar bromo-substituted indazoles (bioisosteres of indoles) readily undergo Suzuki coupling to produce heteroaryl compounds. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 6-bromoindole with terminal alkynes, introducing a rigid, linear alkyne linker into the scaffold. wikipedia.orglibretexts.org This functionality can serve as a key structural element in its own right or as a precursor for further transformations, such as the synthesis of triazoles via "click chemistry" or cyclization to form other heterocyclic systems like benzofurans. organic-chemistry.org The use of Sonogashira coupling on bromoindoles to build complex heterocyclic systems has been successfully demonstrated in the synthesis of novel serotonin (B10506) receptor ligands. thieme-connect.de

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, linking a wide range of nitrogen-containing nucleophiles to the C6 position of the indole. wikipedia.orglibretexts.org This is particularly significant in the design of kinase inhibitors, where an amino-substituent often acts as a crucial hydrogen bond donor or acceptor to interact with the hinge region of the kinase active site. nih.govjst.go.jp The amination of bromo-substituted indoles and related heterocycles is a well-established method for incorporating these key pharmacophoric groups. nih.gov

The strategic application of these reactions allows for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR). A prime example of a related scaffold's utility is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potent anticancer agents and VEGFR-2 inhibitors. mdpi.com In this work, the bromo- and benzyl-substituted core was elaborated to create complex molecules with significant biological activity, underscoring the potential of these intermediates in generating privileged medicinal chemistry scaffolds. mdpi.com By leveraging this versatile building block, researchers can efficiently generate libraries of novel compounds directed at a multitude of high-value biological targets.

Mechanistic Biological Studies and Structure Activity Relationship Sar Elucidation Non Clinical

Investigation of Molecular Target Interactions and Binding Mechanisms

The 1-benzyl-indole scaffold serves as a foundational structure for derivatives that interact with various biological targets, primarily enzymes and receptors. The nature of these interactions is key to understanding their biological effects.

Tyrosinase Inhibition:

Derivatives of 1-benzyl-indole have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. rsc.orgnih.gov A series of novel 1-benzyl-indole hybrid thiosemicarbazones demonstrated significant competitive inhibition of mushroom tyrosinase. rsc.org The thiosemicarbazone moiety is crucial for this activity, as it is capable of chelating the two copper ions within the enzyme's active site. nih.gov

Kinetic analysis of the most potent compound in one study, a derivative labeled 5k, confirmed it acts as a competitive inhibitor with a Ki value of 10.20 ± 0.006 μM. rsc.org This mode of inhibition signifies that the compound binds directly to the active site of tyrosinase, competing with the natural substrate, L-tyrosine. rsc.org The inhibitory concentrations for a selection of these derivatives highlight the potential of this chemical class. nih.gov

Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-indole Thiosemicarbazone Derivatives

Compound Substitution (R Group) IC50 (μM)
5k 4-Methylbenzyl 12.40 ± 0.26
5e 4-Chlorobenzyl Moderately lower activity than 5k
5i Unsubstituted Benzyl (B1604629) Lower activity than 5k and 5e

This table is based on data presented in studies on 1-benzyl-indole thiosemicarbazone derivatives. nih.gov

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical transmembrane tyrosine kinase involved in angiogenesis, a process vital for tumor growth and metastasis. mdpi.comnih.gov While specific mechanistic studies on 1-benzyl-6-bromo-1H-indole are not detailed in the available literature, the broader indole (B1671886) scaffold is a common feature in many VEGFR-2 inhibitors. mdpi.comnih.gov These inhibitors typically bind to the ATP-binding domain of the kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways. bmbreports.orgmdpi.com For instance, a bis(indole) alkaloid, 6″-debromohamacanthin A, has been shown to inhibit angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling cascade. mdpi.com The design of new 1H-indole derivatives as potential VEGFR-2 inhibitors often incorporates key pharmacophoric features: an aromatic ring, a spacer, a pharmacophore moiety with hydrogen bond donors and acceptors, and a hydrophobic group to fit the receptor's active site. mdpi.com

Beyond direct enzyme inhibition, indole derivatives can modulate the function of receptors through various binding mechanisms. Allosteric modulation, where a ligand binds to a secondary (allosteric) site rather than the primary (orthosteric) site, is an emerging concept in drug discovery. nih.gov This binding remotely alters the conformation of the orthosteric site, which can either enhance (Positive Allosteric Modulation, PAM) or inhibit (Negative Allosteric Modulation, NAM) the binding and/or efficacy of the endogenous ligand. nih.gov

This mechanism offers the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved than the highly conserved orthosteric sites. nih.gov While specific studies detailing the allosteric modulation potential of this compound are limited, related structures like N-benzyl isatins have been investigated as allosteric modulators of M1 muscarinic receptors. nih.gov This suggests that the N-benzyl indole framework has the potential to interact with allosteric sites on G protein-coupled receptors (GPCRs) and other receptor classes.

Cellular Pathway Modulation by this compound Derivatives (In Vitro Mechanistic Focus)

The biological activity of these compounds is ultimately realized through their interference with cellular signaling pathways, which can lead to outcomes such as inhibited proliferation or induced cell death.

Derivatives of 1-benzyl-indole have been shown to interfere with key signaling pathways implicated in cancer. One notable example is the Wnt/β-catenin signaling pathway, which is often dysregulated in melanoma. nih.gov A related compound, 1-benzyl-indole-3-carbinol, was found to be a potent inhibitor of this pathway in melanoma cells. nih.gov In vivo studies showed that treatment with this compound led to the downregulation of Wnt signaling components, including the co-receptor LRP5/6 and the transcription factor LEF-1. nih.gov

More broadly, indole compounds are recognized for their ability to modulate multiple cellular signaling pathways. mdpi.com These include critical pro-survival pathways such as the NF-κB signaling cascade and the Akt/FOXO3a pathway. mdpi.com Inhibition of VEGFR-2 by indole derivatives can also suppress downstream signaling, including the VEGFR2/AKT/ERK/NF-κB pathway, which is crucial for endothelial cell migration, invasion, and angiogenesis. bmbreports.org

Indole compounds are effective inducers of apoptosis (programmed cell death), a desirable attribute for anti-cancer agents. mdpi.com The mechanisms underlying this effect are pleiotropic. Several pathways have been proposed, including:

Downregulation of NF-κB signaling : This pathway is central to promoting cell survival, and its inhibition can lower the threshold for apoptosis. mdpi.com

Regulation of Akt/FOXO3a/GSK-3beta signaling : Interference with this pathway can disrupt survival signals and promote the expression of pro-apoptotic proteins. mdpi.com

Downregulation of survivin : Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. mdpi.com

By modulating these and other pathways, indole derivatives can effectively disrupt the cellular machinery that protects cancer cells from apoptosis, leading to their elimination. mdpi.com

Rational Design Principles for Bioactivity Modulation

The development of potent and selective 1-benzyl-indole derivatives relies on a clear understanding of their structure-activity relationships (SAR). Studies on tyrosinase inhibitors have provided key insights for the rational design of new bioactive molecules. nih.govnih.gov

The SAR analysis of 1-benzyl-indole thiosemicarbazones as tyrosinase inhibitors reveals several important principles: nih.gov

The Thiosemicarbazide Scaffold : This component is considered essential for tyrosinase inhibitory activity due to its ability to chelate copper ions in the enzyme's active site. nih.gov

Substitution on the Benzyl/Phenyl Ring : The nature and position of substituents on the benzyl or phenyl rings of the thiosemicarbazone moiety significantly influence inhibitory potential. Derivatives with a 4-substitution (para position) on these rings generally exhibit better inhibitory activity. nih.gov

Electronic Effects : The inhibitory potency can be affected by the electronegativity of the substituents. For example, a compound with a 4-methylbenzyl group (5k) showed higher potency than one with a 4-chlorobenzyl group (5e), suggesting that electron-donating groups may be favorable for this specific interaction. nih.gov

These principles guide medicinal chemists in synthesizing new derivatives with improved activity and selectivity by making targeted structural modifications. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. nih.gov The specific compound, this compound, incorporates several key features that can be strategically manipulated in drug design: the indole core, a benzyl group at the N-1 position, and a bromine atom at the C-6 position. Both ligand-based and structure-based methods can be employed to optimize the therapeutic potential of this scaffold.

Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design relies on the analysis of molecules known to interact with it. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this approach. orientjchem.org For a series of this compound analogs, a QSAR model would correlate variations in physicochemical properties with changes in biological activity.

Key structural features of this compound for ligand-based design include:

The Indole NH Group: In many indole derivatives, the hydrogen on the indole nitrogen acts as a crucial hydrogen bond donor. However, in this case, it is substituted with a benzyl group, which can significantly enhance biological activity. rsc.org

The Benzyl Group: This bulky, lipophilic group can engage in hydrophobic interactions within a receptor's binding pocket. Its orientation and substitution pattern are critical for activity. nih.govacs.org

The 6-Bromo Substituent: The bromine atom is an electron-withdrawing group that can influence the electronic properties of the indole ring and participate in halogen bonding, a significant interaction in ligand-receptor binding. researchgate.net

A hypothetical QSAR study on a series of this compound analogs might reveal the following relationships, as illustrated in the interactive data table below.

Table 1: Hypothetical QSAR Data for this compound Analogs

CompoundR1 (Substitution on Benzyl Ring)R2 (Substitution at Indole C-6)LogPElectronic Effect (Hammett's σ)Biological Activity (IC50, nM)
1HBr4.5+0.23150
24-OCH3Br4.4-0.27300
34-ClBr5.1+0.23100
4HCl4.2+0.23180
5HNO23.9+0.7880

Structure-Based Drug Design

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) enables the rational design of inhibitors that can fit precisely into the binding site. nih.gov Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives. orientjchem.org

In a hypothetical SBDD scenario targeting a kinase, for instance, the indole scaffold of this compound could act as a hinge-binder. The benzyl group would likely occupy a hydrophobic pocket, and the 6-bromo substituent could form a halogen bond with a backbone carbonyl oxygen of a key amino acid residue. Computational tools would be used to visualize these interactions and suggest modifications to improve binding affinity. mdpi.com

Scaffold Modification and Isosteric Replacements for Enhanced Specificity

To improve potency, selectivity, and pharmacokinetic properties, the this compound scaffold can be systematically modified. This includes scaffold hopping and isosteric replacements of its key functional groups. kisti.re.kr

Scaffold Modification and Hopping

Scaffold hopping involves replacing the central indole core with a different heterocyclic system that maintains a similar spatial arrangement of the key interacting groups. nih.gov For the this compound scaffold, potential isosteric replacements for the indole ring include benzimidazole, indazole, or benzothiazole. nih.govmdpi.com These alternative scaffolds can offer different hydrogen bonding patterns and metabolic stability profiles.

Table 2: Potential Scaffold Hops for the Indole Core

Original ScaffoldPotential Scaffold HopRationale for Replacement
IndoleIndazoleAlters the position of the nitrogen atom, potentially forming different hydrogen bonds and escaping patent protection. nih.gov
IndoleBenzimidazoleIntroduces an additional nitrogen atom, which can serve as another hydrogen bond acceptor. nih.gov
IndoleBenzothiazoleOffers a different electronic distribution and potential for unique interactions. mdpi.com

Isosteric Replacements

For this compound, several isosteric replacements can be considered:

Bromo Group (C-6): The bromine atom can be replaced by other halogens (Cl, F) or bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group. cambridgemedchemconsulting.com These groups are also electron-withdrawing and can modulate the compound's electronic properties and ability to form specific interactions.

Benzyl Group (N-1): The benzyl group can be replaced with other substituted aryl or heteroaryl rings to explore different hydrophobic and electronic interactions. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor and alter solubility.

Indole Core Atoms: The -CH= group in the pyrrole (B145914) ring of indole can be replaced by a nitrogen atom (-N=), leading to an azaindole scaffold. This modification can significantly impact the compound's hydrogen bonding capacity and metabolic stability.

The following table summarizes some potential isosteric replacements for the key functional groups of this compound.

Table 3: Isosteric Replacements for Key Moieties of this compound

Original MoietyPositionBioisosteric ReplacementPotential Advantage
Bromo (-Br)C-6Cyano (-CN)Can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com
Bromo (-Br)C-6Trifluoromethyl (-CF3)Increases metabolic stability and lipophilicity. cambridgemedchemconsulting.com
Phenyl (in Benzyl)N-1PyridylImproves solubility and introduces a hydrogen bond acceptor. researchgate.net
-CH= (in Indole)Core-N= (Azaindole)Alters hydrogen bonding capacity and metabolic profile.

Through these iterative design strategies, the this compound scaffold can be systematically optimized to yield potent and selective drug candidates with improved pharmacological profiles.

Future Perspectives and Emerging Research Trajectories

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of complex organic molecules is increasingly benefiting from the integration of automated platforms and high-throughput experimentation (HTE). These technologies enable the rapid and efficient exploration of reaction conditions, optimization of synthetic routes, and the generation of large compound libraries. For 1-benzyl-6-bromo-1H-indole, automated synthesis could significantly accelerate the discovery of its derivatives with tailored properties.

Continuous flow synthesis, a key component of automated chemistry, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.comresearchgate.net The synthesis of this compound itself, likely proceeding through a benzylation of 6-bromoindole (B116670), is amenable to flow chemistry conditions. Furthermore, subsequent functionalization reactions, such as cross-coupling at the C6-bromo position, can be efficiently performed in automated flow reactors. This approach would allow for the rapid generation of a library of derivatives for screening in various applications.

High-throughput experimentation platforms can be employed to screen a multitude of catalysts, ligands, bases, and solvents for reactions involving this compound. For instance, optimizing the conditions for a Suzuki or Buchwald-Hartwig coupling at the C6-position can be systematically explored in a 96-well or 384-well plate format. This would drastically reduce the time and resources required compared to traditional one-at-a-time experimentation.

Table 1: Potential High-Throughput Experimentation for Functionalization of this compound

Reaction TypeVariable 1 (Catalyst)Variable 2 (Ligand)Variable 3 (Base)Variable 4 (Solvent)
Suzuki CouplingPd(OAc)2, Pd2(dba)3SPhos, XPhosK2CO3, Cs2CO3Toluene, Dioxane
Buchwald-Hartwig AminationPd(OAc)2, RuPhos-Pd-G3RuPhos, BrettPhosNaOtBu, LHMDSTHF, DME
Sonogashira CouplingPd(PPh3)2Cl2, CuIPPh3, XantphosEt3N, DIPADMF, Acetonitrile

Applications in Material Science and Organic Electronics

Functionalized indole (B1671886) derivatives have shown significant promise in the field of material science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring system, combined with the ability to tune its electronic properties through substitution, makes it an attractive building block for organic semiconductors.

While specific applications for this compound in this domain have not been extensively reported, its structure suggests potential. The bromine atom at the C6-position serves as a versatile handle for introducing various functionalities through cross-coupling reactions. For instance, coupling with aromatic or heteroaromatic boronic acids (Suzuki coupling) could lead to extended π-conjugated systems, a key feature for efficient charge transport in organic semiconductors.

The benzyl (B1604629) group at the N1-position can influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. By modifying the benzyl group, for example, by introducing bulky or electron-withdrawing/donating substituents, it may be possible to control the intermolecular interactions and optimize the material's electronic properties. The synthesis of indole-based functional polymers with well-defined structures has been explored for applications in organic electronics. researchgate.net

Table 2: Potential Derivatives of this compound for Organic Electronics

Derivative StructurePotential ApplicationRationale
6-Aryl-1-benzyl-1H-indoleOFETs, OLEDsExtended π-conjugation for improved charge transport and tunable emission properties.
6-(Thiophen-2-yl)-1-benzyl-1H-indoleOFETsThiophene units are known to enhance charge mobility in organic semiconductors.
1-Benzyl-6-(pyren-1-yl)-1H-indoleOLEDsPyrene is a well-known fluorescent chromophore.

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic methods is a major focus in modern chemistry. This includes the use of earth-abundant metal catalysts, milder reaction conditions, and processes that minimize waste. The synthesis and functionalization of this compound can benefit significantly from the development of novel catalytic systems.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of indole scaffolds. nih.govrsc.orgchim.it For this compound, the development of catalytic systems that can selectively activate and functionalize the C-H bonds of the indole core without affecting the bromo- and benzyl-substituents would open up new avenues for creating complex molecular architectures. Catalysts based on more abundant and less toxic metals like cobalt are being explored for C-H activation of indoles. chemistryviews.org

Furthermore, photocatalysis and electrocatalysis offer green alternatives to traditional thermal methods for driving chemical transformations. These approaches can often be performed at room temperature and can provide unique reactivity patterns. The development of photocatalytic systems for the functionalization of the C-Br bond in this compound, for example, could lead to more sustainable synthetic routes.

Machine Learning and Artificial Intelligence Applications in Retrosynthesis and Reactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research. researchgate.netmit.edu These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes (retrosynthesis). For a molecule like this compound, ML and AI can play a crucial role in exploring its chemical space and identifying promising applications.

Retrosynthesis prediction algorithms can be trained on large datasets of known chemical reactions to propose synthetic pathways to complex molecules. For novel derivatives of this compound, these tools could suggest efficient and previously unconsidered synthetic strategies. This is particularly valuable for heterocyclic compounds where synthetic accessibility can be a challenge. chemrxiv.org

Reactivity prediction models can forecast the likelihood of a particular reaction occurring and its potential yield. By inputting the structure of this compound and a set of reaction conditions, a machine learning model could predict the major product and its abundance. This can help chemists to prioritize experiments and avoid unproductive reaction pathways. The application of machine learning to predict reactivity in Suzuki-Miyaura couplings of heterocyclic compounds is an active area of research. acs.org

Table 3: Machine Learning Applications for this compound Research

ApplicationDescriptionPotential Impact
Retrosynthesis PlanningAI algorithms propose synthetic routes to novel derivatives.Accelerates the design of efficient syntheses for new materials and drug candidates.
Reaction Outcome PredictionML models predict the products and yields of reactions involving the compound.Reduces the number of trial-and-error experiments, saving time and resources.
Property PredictionModels predict physical, chemical, and biological properties of derivatives.Enables virtual screening of large compound libraries to identify promising candidates.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 1-benzyl-6-bromo-1H-indole, and how can regioselectivity be ensured during bromination? A: The synthesis typically involves bromination of a pre-functionalized indole core. For example, electrophilic aromatic bromination at the 6-position of 1-benzylindole using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) ensures regioselectivity . Solvent choice (e.g., DCM or DMF) and stoichiometric control are critical to minimize di-bromination byproducts. Reaction progress can be monitored via TLC or HPLC.

Advanced Synthesis

Q: What catalytic systems enhance the efficiency of this compound synthesis under mild conditions? A: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative pathway for introducing the benzyl group post-bromination, enabling modular synthesis . Transition-metal catalysts like CuI in PEG-400/DMF mixtures can facilitate azide-alkyne cycloadditions for functionalization, improving yield (up to 50%) under mild temperatures (90°C) . Microwave-assisted synthesis may further reduce reaction times.

Structural Characterization

Q: Which crystallographic tools are recommended for resolving the molecular structure of this compound, particularly for bromine atom localization? A: Single-crystal X-ray diffraction using SHELXL (for refinement) and OLEX2 (for visualization) is optimal. SHELXL’s robust handling of heavy atoms (e.g., bromine) via anisotropic displacement parameters ensures precise electron density mapping . For ambiguous cases, complementary techniques like 13C^{13}\text{C} NMR or HRMS validate substituent positions .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in 1H^{1}\text{H} NMR data for this compound derivatives? A: Contradictions often arise from rotational isomers or solvent effects. Use high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃ to sharpen signals. For overlapping peaks, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns. Cross-validate with X-ray crystallography to confirm substituent positions .

Biological Activity Profiling

Q: What methodologies assess the antiviral or anticancer potential of this compound? A:

  • In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and viral inhibition studies (e.g., influenza A) at IC₅₀ concentrations .
  • SAR studies : Systematic substitution of the benzyl or bromine groups to evaluate potency changes. Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins (e.g., viral neuraminidase) .

Computational Reactivity Modeling

Q: Which computational models predict the reactivity of the bromine substituent in this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution pathways. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack. Solvent effects are incorporated via PCM models .

Advanced Purification

Q: What purification techniques optimize large-scale synthesis of this compound? A: Continuous flow reactors improve scalability and reduce side reactions by maintaining precise temperature/residence time control . Flash chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column) ensures high purity (>95%). Purity is confirmed via melting point analysis and 1H^{1}\text{H} NMR integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.